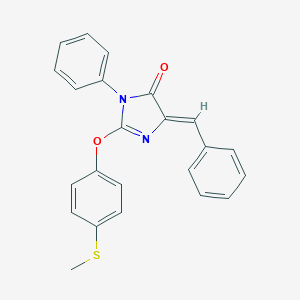
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one, also known as BPIP, is a small molecule compound with a molecular weight of 443.56 g/mol. It has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and inflammation. BPIP has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. In
Mécanisme D'action
The mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, but it has been shown to act on multiple targets in cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. However, there are some limitations to using (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. One area of research could focus on further elucidating the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. This could involve identifying the specific targets of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in cells and investigating how it regulates their activity. Another area of research could focus on optimizing the synthesis method of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in treating other diseases, such as neurodegenerative diseases.
Méthodes De Synthèse
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with 2-bromo-4'-methoxyacetophenone to form 4-methylsulfanylphenyl-2-methoxyphenyl ketone. This compound is then reacted with benzaldehyde to produce (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone. The final step involves the reaction of (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone with ammonium acetate to form (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. The synthesis method has been optimized to yield high purity (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one with a yield of 60-70%.
Applications De Recherche Scientifique
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propriétés
Formule moléculaire |
C23H18N2O2S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C23H18N2O2S/c1-28-20-14-12-19(13-15-20)27-23-24-21(16-17-8-4-2-5-9-17)22(26)25(23)18-10-6-3-7-11-18/h2-16H,1H3/b21-16- |
Clé InChI |
IDUTYAYAOHARGJ-PGMHBOJBSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)